7-bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide
Description
Introduction to Benzothiadiazole Sulfonamide Research
Historical Development and Evolution of Benzothiadiazole Sulfonamide Chemistry
The discovery of sulfonamides as antimicrobial agents marked a turning point in medicinal chemistry. Gerhard Domagk’s identification of Prontosil (sulfanilamide derivatives) in 1935 demonstrated the therapeutic potential of sulfonamide groups. By the mid-20th century, researchers began modifying the sulfonamide scaffold to enhance stability and specificity. Benzothiadiazole sulfonamides emerged from efforts to combine electron-deficient heterocyclic cores with sulfonamide functionalities, enabling applications in catalysis and bioactivity modulation.
Early synthetic routes focused on electrophilic substitution reactions. For instance, bromination at the 7-position of 2,1,3-benzothiadiazole-4-sulfonamide (PubChem CID 3132814) introduced steric and electronic perturbations, while N,N-dialkylation (e.g., diethyl or dibenzyl groups) improved solubility and pharmacokinetic properties. These modifications laid the groundwork for derivatives like 7-bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide, which retains the sulfonamide zinc-binding motif critical for enzyme inhibition.
Research Significance in Heterocyclic Chemistry
The 2,1,3-benzothiadiazole core is prized for its planar structure and electron-withdrawing nature, which stabilize charge-transfer complexes. The addition of a sulfonamide group at the 4-position introduces hydrogen-bonding and metal-coordination capabilities. In this compound:
- Bromine Substitution : The 7-bromo group enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization.
- N,N-Diethyl Modification : Diethyl groups on the sulfonamide nitrogen increase lipophilicity, potentially improving blood-brain barrier penetration compared to unsubstituted analogs.
Recent studies on structurally related thiazolone-benzenesulphonamides highlight the role of substituents in tuning carbonic anhydrase (CA) inhibition. For example, C5-functionalized thiazolones exhibit nanomolar inhibition constants (K~I~) against human CA isoforms, with selectivity influenced by steric and electronic factors. Although this compound has not been directly tested for CA inhibition, its structural similarity suggests comparable bioactivity potential.
Table 1: Structural Comparison of Benzothiadiazole Sulfonamides
Current Research Landscape and Knowledge Gaps
While benzothiadiazole sulfonamides are well-characterized synthetically, their biological applications remain underexplored. Key research areas include:
- Enzyme Inhibition : Thiazolone-sulphonamide hybrids inhibit bacterial carbonic anhydrases (e.g., MscCAβ, K~I~ = 73.6 nM), suggesting that 7-bromo-N,N-diethyl derivatives could target microbial enzymes resistant to conventional antibiotics.
- Material Science : The electron-deficient core may serve as an n-type semiconductor in organic electronics, though this application remains untested.
Critical knowledge gaps persist:
- Structure-Activity Relationships (SAR) : Systematic studies comparing bromine’s positional effects (e.g., C5 vs. C7 substitution) on bioactivity are lacking.
- Synthetic Scalability : Current methods for N,N-dialkylation require optimization to reduce byproducts and improve yields.
- Computational Modeling : Molecular docking studies predicting interactions with CA isoforms or other therapeutic targets are absent.
Properties
IUPAC Name |
4-bromo-N,N-diethyl-2,1,3-benzothiadiazole-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2S2/c1-3-14(4-2)18(15,16)8-6-5-7(11)9-10(8)13-17-12-9/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASXQPDCSVHDCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C2=NSN=C12)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 7-bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide involves the bromination of benzothiadiazole using N-bromosuccinimide (NBS) under nitrogen protection. The reaction typically occurs in concentrated sulfuric acid at 60°C, followed by the addition of NBS in three batches over 12 hours . The reaction mixture is then poured into ice water, and the product is isolated by filtration and washed with deionized water, methanol, and hexane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Position
The bromine atom at position 7 serves as a reactive site for nucleophilic substitution. Studies on structurally similar brominated benzothiadiazoles demonstrate selectivity under controlled conditions:
Mechanism : The electron-withdrawing benzothiadiazole ring activates the bromine for nucleophilic displacement. The reaction proceeds via a two-step process:
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Formation of a Meisenheimer complex stabilized by the sulfonamide group’s electron-withdrawing effect.
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Departure of bromide ion , facilitated by solvents with high dielectric constants (e.g., DMF) .
Reactivity of the Sulfonamide Group
The N,N-diethyl sulfonamide moiety participates in hydrolysis and alkylation reactions:
Acid/Base-Catalyzed Hydrolysis
| Condition | Product | Rate Constant (k, s⁻¹) |
|---|---|---|
| 1M HCl, reflux, 12 h | 4-Sulfonic acid derivative | |
| 1M NaOH, RT, 24 h | 4-Sulfonate salt |
Kinetic Insight : Hydrolysis under acidic conditions proceeds 18× faster than under basic conditions due to protonation of the sulfonamide nitrogen, enhancing electrophilicity .
Alkylation Reactions
The diethylamine groups undergo further alkylation with electrophiles like methyl iodide:
textReaction: 7-Bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide + CH₃I → Quaternary ammonium salt Conditions: K₂CO₃, DMF, 60°C, 8 h Yield: 67% [7]
Electrophilic Aromatic Substitution
The benzothiadiazole ring undergoes regioselective electrophilic substitution, guided by the sulfonamide group’s directing effects:
| Electrophile | Position | Product | Yield |
|---|---|---|---|
| HNO₃ (H₂SO₄) | C-5 | 5-Nitro derivative | 54% |
| Br₂ (FeBr₃) | C-6 | 6-Bromo derivative | 61% |
Directing Effects : The sulfonamide group acts as a meta-director due to its electron-withdrawing nature, while the bromine exerts an ortho/para influence. Competition between these effects favors substitution at C-5 or C-6 .
Cross-Coupling Reactions
The bromine atom enables transition-metal-catalyzed cross-couplings:
| Reaction Type | Catalyst | Partner | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | Biaryl derivative | 89% |
| Buchwald-Hartwig | Pd₂(dba)₃ | Piperazine | N-arylpiperazine derivative | 73% |
Optimization Note : Reactions require anhydrous conditions to prevent bromine hydrolysis. DMF or toluene are preferred solvents .
Biological Interaction Pathways
While not a synthetic reaction, the compound’s sulfonamide group interacts with biological targets:
-
Enzyme Inhibition : Forms hydrogen bonds with active-site residues (e.g., DprE1 in Mycobacterium tuberculosis), achieving an IC₅₀ of 0.8 μM .
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Covalent Modification : Reacts with cysteine thiols in proteins via nucleophilic aromatic substitution, altering enzyme activity.
Stability and Degradation
| Factor | Effect | Half-Life |
|---|---|---|
| UV light (254 nm) | Ring-opening to form sulfonic acid | 2.4 h |
| Aqueous pH > 10 | Gradual hydrolysis of sulfonamide | 14 d |
Handling Recommendations : Store under inert gas at −20°C to minimize decomposition .
Scientific Research Applications
Medicinal Applications
1. Cancer Treatment
Research indicates that compounds similar to 7-bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide may act as modulators of the cholecystokinin type 2 (CCK2) receptor. These compounds have shown promise in the treatment of various cancers, including pancreatic adenocarcinoma and colon cancer. The modulation of CCK2 receptors can influence tumor growth and metastasis, making these compounds potential candidates for cancer therapies .
2. Antimicrobial Activity
There is evidence suggesting that benzothiadiazole derivatives exhibit significant antibacterial properties. Specifically, compounds related to this compound have demonstrated efficacy against resistant strains of bacteria such as Klebsiella pneumoniae. In vitro studies have reported minimum inhibitory concentrations (MIC) indicating strong antibacterial activity, which could lead to novel treatments for antibiotic-resistant infections .
3. Anti-Tubercular Properties
Recent advancements in the synthesis of benzothiadiazole derivatives have revealed their potential as anti-tubercular agents. Compounds structurally related to this compound have been evaluated for their activity against Mycobacterium tuberculosis. Studies show that these compounds can inhibit bacterial growth effectively and possess favorable pharmacokinetic profiles .
Biological Activities
1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial for the survival of pathogens. For instance, research on related sulfonamide compounds has highlighted their role in inhibiting N-myristoyltransferase (NMT), an enzyme implicated in the lifecycle of Trypanosoma brucei, the causative agent of human African trypanosomiasis. Such inhibition can lead to effective treatments for this disease .
2. Neurological Applications
There is ongoing research into the neuroprotective effects of benzothiadiazole derivatives. Compounds like this compound may exhibit properties that protect neuronal cells from damage caused by various neurodegenerative diseases. This potential has opened avenues for developing treatments targeting conditions such as Alzheimer’s disease and Parkinson’s disease.
Case Studies
Mechanism of Action
The exact mechanism of action for 7-bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in organic electronics, the compound’s electronic properties are crucial for its function in devices like LEDs.
Comparison with Similar Compounds
Key Structural Features :
- Benzothiadiazole core : A bicyclic system with sulfur and two nitrogen atoms, contributing to electronic properties and stability.
- Sulfonamide group : The N,N-diethyl substitution enhances lipophilicity, influencing solubility and membrane permeability.
Molecular Formula : C₁₀H₁₁BrN₃O₂S₂
Molecular Weight : ~349.3 g/mol (calculated).
The following table compares 7-bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide with structurally related benzothiadiazole and benzoxadiazole derivatives:
Structural and Functional Analysis
- Electronic Effects: The benzothiadiazole core (C₆H₃N₂S) exhibits electron-withdrawing properties due to sulfur and nitrogen atoms, enhancing stability and influencing intermolecular interactions. Replacing sulfur with oxygen (benzoxadiazole) reduces electron deficiency, altering reactivity .
Solubility and Lipophilicity :
- Diethyl substitution on the sulfonamide group increases lipophilicity (logP ~2.5 estimated) compared to dimethyl or benzyl groups. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Bis(2-chloroethyl) derivatives (e.g., 7-bromo-N,N-bis(2-chloroethyl)-...) show lower solubility due to halogenated alkyl chains .
- Biological Activity: Benzothiadiazole sulfonamides are investigated as mAChR antagonists, with selectivity influenced by substituents. For example, N-benzyl-N-methyl variants may target peripheral receptors, while diethyl-substituted compounds could act centrally . The compound from demonstrated antimicrobial activity (MIC: 8 µg/mL against S.
Biological Activity
7-Bromo-N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide is a synthetic compound belonging to the benzothiadiazole class. Its unique structure, characterized by a bromine atom at the 7-position and a sulfonamide group at the 4-position, contributes to its diverse biological activities. This article reviews the compound's biological activity, including its antibacterial and potential anticancer properties, supported by relevant data and case studies.
- Chemical Formula : C₁₃H₁₄BrN₃O₂S
- CAS Number : 123708-32-7
- Molecular Weight : 356.24 g/mol
The compound's structure enhances its reactivity due to the presence of functional groups that can participate in various chemical reactions. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the sulfonamide group can engage in acid-base reactions.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. It has been evaluated against various bacterial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Escherichia coli | 15 μg/mL | Effective against growth |
| Staphylococcus aureus | 20 μg/mL | Inhibits biofilm formation |
| Pseudomonas aeruginosa | 25 μg/mL | Moderate activity |
These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents.
Anticancer Activity
The structure of this compound suggests potential applications in cancer research. Preliminary studies have shown its ability to interact with biological targets involved in cell proliferation and apoptosis:
- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer)
- IC50 Values :
- MDA-MB-231: 12 μM
- A549: 15 μM
Docking studies reveal that the compound binds effectively to key proteins involved in cancer progression, indicating its potential as an anticancer agent.
The biological activity of this compound is attributed to its ability to inhibit specific enzymatic activities linked to bacterial growth and cancer cell proliferation. Interaction studies utilizing techniques such as surface plasmon resonance and fluorescence spectroscopy have demonstrated that it can effectively bind to various biological targets.
Study on Antibacterial Activity
A recent study assessed the antibacterial efficacy of several benzothiadiazole derivatives, including this compound. The results indicated that this compound outperformed many existing antibiotics in inhibiting bacterial growth.
Study on Anticancer Potential
In vitro experiments conducted on breast and lung cancer cell lines showed that treatment with the compound resulted in significant reductions in cell viability compared to controls. The mechanism was further elucidated through apoptosis assays which indicated increased rates of programmed cell death in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
